molecular formula C10H12N2O2 B8614754 6-Amino-8-methoxy-3,4-dihydrocarbostyril

6-Amino-8-methoxy-3,4-dihydrocarbostyril

Cat. No.: B8614754
M. Wt: 192.21 g/mol
InChI Key: VWLKSGLAMATFBU-UHFFFAOYSA-N
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Description

6-Amino-8-methoxy-3,4-dihydrocarbostyril is a synthetic heterocyclic compound belonging to the 3,4-dihydrocarbostyril (dihydroquinolinone) class. Its structure features a methoxy group at the 8-position and an amino group at the 6-position on the carbostyril backbone. The synthesis of such derivatives typically involves halogenation, alkylation, or catalytic reduction steps, as seen in related compounds .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

6-amino-8-methoxy-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C10H12N2O2/c1-14-8-5-7(11)4-6-2-3-9(13)12-10(6)8/h4-5H,2-3,11H2,1H3,(H,12,13)

InChI Key

VWLKSGLAMATFBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1NC(=O)CC2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-Amino-8-methoxy-3,4-dihydrocarbostyril with structurally and functionally related dihydrocarbostyril derivatives:

Compound Name Substituents Pharmacological Activity Synthesis Pathway Key References
This compound 6-NH₂, 8-OCH₃ Not explicitly reported Likely involves halogenation/amination of 8-methoxy precursors (inferred from analogs) N/A
5-(3-tert-Butylamino-2-hydroxypropoxy)-8-hydroxy-3,4-dihydrocarbostyril HCl 5-O-(tert-butylamino), 8-OH β-Adrenergic blocking Reaction of 5-hydroxy derivative with epibromohydrin and t-butylamine
5-[1-Hydroxy-2-(heterocyclic amino)]ethyl-8-hydroxy-3,4-dihydrocarbostyril 5-CH₂CH(OH)(heterocyclic), 8-OH β-Adrenoceptor stimulating (bronchodilation) Haloacetyl halide reaction, catalytic reduction (e.g., NaBH₄ or H₂/Pd)
7-Hydroxy-3,4-dihydrocarbostyril 7-OH Aripiprazole impurity; no direct therapeutic use Unspecified synthesis; detected as a metabolite
8-Methoxy-3,4-dihydrocarbostyril 8-OCH₃ Intermediate for β-blockers/agonists Photochemical cyclization or Friedel-Crafts acylation
Piperidino-3,4-dihydrocarbostyril (Patent 5294718) Piperidine substitution at unspecified position Antiplatelet/antithrombotic (similar to cilostazol) Multi-step alkylation/amination

Key Findings:

Positional Sensitivity of Substituents: The 8-methoxy group (as in the target compound) is associated with enhanced metabolic stability compared to 8-hydroxy analogs, which are prone to glucuronidation . Amino groups at the 5- or 6-position significantly alter receptor affinity. For example, 5-substituted derivatives (e.g., tert-butylamino groups) exhibit β-blocking activity, while 5-heterocyclic aminoethyl derivatives act as β-agonists .

Synthetic Complexity :

  • 8-Methoxy derivatives are synthesized via Friedel-Crafts acylation using chloroacetyl chloride and AlCl₃, followed by amination .
  • 5-Substituted analogs require regioselective Fries rearrangements or catalytic reductions, increasing synthetic complexity .

Pharmacological Divergence: β-Adrenergic activity is highly substituent-dependent. For instance, 5-(tert-butylamino) derivatives (e.g., Mikelan®) are β-blockers used in glaucoma, whereas 5-heterocyclic aminoethyl derivatives (e.g., Otsuka’s compounds) are bronchodilators .

Industrial Relevance :

  • Derivatives like 7-hydroxy-3,4-dihydrocarbostyril are critical as impurities in antipsychotics (e.g., aripiprazole), emphasizing the need for rigorous purity control .

Preparation Methods

Cyclization of 3-Chloro-3'-Hydroxypropioanilide

In a representative procedure, 3-chloro-3'-hydroxypropioanilide (0.4 mol) is heated with AlCl₃ (1.2 mol) at 155–160°C for 1 hour. The reaction mixture is quenched in ice-water, and the precipitated solid is filtered and washed. This yields 7-hydroxy-3,4-dihydrocarbostyril, which can be methoxylated via methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃).

Methoxylation at Position 8

Methylation of the hydroxyl group at position 8 is achieved using dimethyl sulfate ((CH₃O)₂SO₂) in alkaline conditions (pH 10–12). The reaction proceeds at 50–60°C for 2 hours, yielding 8-methoxy-3,4-dihydrocarbostyril.

Impurity Profiling and Mitigation

A critical challenge in synthesizing this compound is controlling impurities, notably 7-hydroxycarbostyril (2% by HPLC). This impurity arises from incomplete cyclization or oxidative dehydrogenation. Strategies to address this include:

  • Catalyst Optimization : Higher Pd/C loadings (5% Pd) improve hydrogenation efficiency, reducing residual unsaturated bonds.

  • Crystallization Conditions : Recrystallization from aqueous ethanol (50% v/v) with activated carbon decreases impurity levels to <0.5%.

Comparative Analysis of Synthetic Routes

Parameter Hydrolysis Method Nitro Reduction Method
Starting Material6-Acetamido derivative6-Nitro derivative
Reaction ConditionsHCl, H₂O, 25°CH₂, Pd/C, 75–80°C
Yield70–75%77.5%
Purity (HPLC)>98%98.2%
Key ImpurityAcetamide7-Hydroxycarbostyril
Purification StepsRecrystallization (benzene)Column chromatography, recrystallization

Q & A

Q. What spectroscopic and analytical methods are recommended for structural confirmation of 6-Amino-8-methoxy-3,4-dihydrocarbostyril?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the positions of the amino and methoxy groups. Compare chemical shifts with structurally similar compounds like 6-Methoxy-3,4-Dihydro-1(2H)-Naphthalenone Azine, where methoxy and dihydro groups produce distinct splitting patterns .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (theoretical m/z: ~233.2 g/mol) and fragmentation patterns to distinguish between isomers.
  • X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation in polar solvents (e.g., ethanol). Refer to protocols in analogous oxazine derivatives, such as 6-Allyl-8-methoxy-3-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazine, where crystallography resolved conformational ambiguities .

Q. How can synthetic routes for this compound be optimized for reproducibility?

Methodological Answer:

  • Reagent Selection: Use methoxylated intermediates (e.g., 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid) to ensure regioselectivity during coupling reactions .
  • Process Control: Implement membrane separation technologies (e.g., nanofiltration) to purify intermediates, reducing side-product contamination .
  • Reaction Monitoring: Employ in-situ FTIR to track amino group incorporation and confirm ring closure.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental spectral data for this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate theoretical NMR chemical shifts and compare with experimental data. For example, discrepancies in methoxy group shifts may arise from solvent effects or hydrogen bonding, which DFT can model using polarizable continuum models (PCM) .
  • Molecular Dynamics (MD): Simulate conformational flexibility to explain unexpected NOE correlations in 2D NMR spectra.

Q. What strategies address low yield in the catalytic hydrogenation step during synthesis?

Methodological Answer:

  • Catalyst Screening: Test Pd/C, Raney Ni, or PtO₂ under varying pressures (1–5 atm) and temperatures (25–80°C).
  • Additive Optimization: Introduce chiral ligands (e.g., BINAP) to stabilize transition states, improving enantioselectivity in dihydrocarbostyril formation.
  • Data-Driven Analysis: Use design-of-experiments (DoE) to statistically evaluate interactions between pressure, temperature, and catalyst loading .

Q. How can researchers design experiments to probe the compound’s biological activity without commercial bias?

Methodological Answer:

  • Target Selection: Link to a theoretical framework (e.g., quinoline-based kinase inhibitors) to prioritize assays. For example, test inhibition of tyrosine kinases due to structural similarities with 8-methoxyquinoline derivatives .
  • Dose-Response Curves: Use logarithmic dilution series (1 nM–100 µM) to calculate IC₅₀ values.
  • Negative Controls: Include 6-Methoxy-5-Nitroquinoline as a non-bioactive analog to validate specificity .

Critical Analysis of Contradictory Data

  • Example Issue: Discrepancies in reported melting points.
  • Resolution: Cross-validate purity via HPLC (C18 column, acetonitrile/water gradient) and differential scanning calorimetry (DSC). Contamination by regioisomers (e.g., 5-methoxy derivatives) may explain variations .

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